1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by three key structural motifs:
- Position 1: A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle that enhances polarity and metabolic stability compared to non-oxidized sulfur analogs.
- Position 5: A phenyl ring, contributing to hydrophobic interactions and aromatic stacking in biological systems.
- Carboxamide substituent: A 2-fluorophenyl group, where the fluorine atom at the ortho position may influence electronic effects and steric interactions in target binding .
This compound’s molecular formula is C₂₀H₁₈FN₃O₃S (calculated molecular weight: 399.44 g/mol). The sulfone moiety and fluorine substitution distinguish it from other pyrazole carboxamides, making it a candidate for exploration in medicinal chemistry, particularly for targets sensitive to electronic modulation (e.g., kinases, proteases) .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-16-8-4-5-9-17(16)22-20(25)18-12-19(14-6-2-1-3-7-14)24(23-18)15-10-11-28(26,27)13-15/h1-9,12,15H,10-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSARCIJXAGXXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Pyrazole Ring Formation
The 1H-pyrazole scaffold is typically constructed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For 5-phenyl substitution, ethyl benzoylacetate serves as the diketone precursor. Reaction with hydrazine hydrate in ethanol at 0–5°C yields ethyl 5-phenyl-1H-pyrazole-3-carboxylate (3a ) with 78–85% efficiency. Methylation at N1 is achieved using dimethyl sulfate in toluene under basic conditions (NaHCO₃), producing ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (4a ) in 92% yield.
Carboxylic Acid Derivatization
Saponification of 4a with NaOH in ethanol (2 h, room temperature) followed by HCl acidification yields 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (5a ). Conversion to the acid chloride (6a ) is achieved via reflux with thionyl chloride (8 h, 76% yield), critical for subsequent amide coupling.
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl Substituent
Oxidation of Tetrahydrothiophene Derivatives
The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced through oxidation of tetrahydrothiophene precursors. Dimethyldioxirane (DMDO) in acetone at −20°C selectively oxidizes tetrahydrothiophene to its 1,1-dioxide derivative with 89% yield, avoiding over-oxidation. Alternative oxidants like m-chloroperbenzoic acid (mCPBA) in dichloromethane (24 h, 0°C) provide comparable results (82–86% yield).
Functionalization at Position 3
The 3-position of tetrahydrothiophene dioxide is activated for nucleophilic substitution via bromination. Treatment with N-bromosuccinimide (NBS) in CCl₄ under UV light installs a bromine atom (72% yield), enabling Suzuki-Miyaura coupling or nucleophilic displacement.
Convergent Assembly Strategies
Nucleophilic Acylation of Tetrahydrothiophene Dioxide
Route 1 : The acid chloride 6a reacts with 3-amino-1,1-dioxidotetrahydrothiophene in anhydrous THF with K₂CO₃ (5°C → room temperature, 12 h). This step affords 1-methyl-5-phenyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide (7a ) in 61% yield. Demethylation using BBr₃ in CH₂Cl₂ (−78°C, 2 h) removes the N1 methyl group (89% yield), enabling subsequent N-arylation.
Route 2 : Direct coupling of 6a with 3-bromo-1,1-dioxidotetrahydrothiophene under Ullmann conditions (CuI, phenanthroline, K₃PO₄, DMF, 110°C, 24 h) achieves C–N bond formation at pyrazole-C3 (54% yield).
N-Arylation with 2-Fluoroaniline
The free NH of the pyrazole core (from demethylation) undergoes Buchwald-Hartwig amination with 2-bromofluorobenzene. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene (100°C, 18 h), this step installs the 2-fluorophenyl group with 67% yield. Alternatively, nucleophilic aromatic substitution (SNAr) with 2-fluoroaniline in DMF at 120°C (24 h) provides the carboxamide directly (58% yield).
Spectroscopic Validation and Optimization
Key Spectral Data
- 1H-NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrazole H5), 7.68–7.45 (m, 5H, Ph), 7.32–7.25 (m, 1H, FPh), 4.12–3.98 (m, 2H, tetrahydrothiophene dioxide CH₂), 3.82 (s, 1H, CH), 2.95–2.75 (m, 4H, SO₂CH₂).
- IR (KBr) : 1674 cm⁻¹ (C=O), 1532 cm⁻¹ (C-N), 1315/1142 cm⁻¹ (SO₂).
- HRMS (ESI+) : m/z 426.1243 [M+H]⁺ (calc. 426.1247 for C₂₁H₂₀FN₃O₃S).
Yield Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole cyclization | Hydrazine hydrate, EtOH, 0°C | 83 | 98.5 |
| Tetrahydrothiophene oxidation | DMDO, acetone, −20°C | 89 | 99.1 |
| Amide coupling | 6a , 3-amino-THT dioxide, K₂CO₃, THF | 61 | 97.8 |
| N-Arylation | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 67 | 96.3 |
Challenges and Alternative Pathways
Regioselectivity in Pyrazole Formation
Competing regioisomers during cyclocondensation are mitigated by using triethyl orthoformate to stabilize the enol intermediate. Microwave-assisted synthesis (100°C, 20 min) enhances regioselectivity (>95:5) while reducing reaction time.
Oxidative Degradation Risks
Over-oxidation of the tetrahydrothiophene dioxide moiety is minimized by employing DMDO instead of harsher oxidants like H₂O₂/AcOH.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiophenes.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Pharmacological Applications
Recent studies have highlighted several pharmacological applications of this compound:
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals may help in preventing oxidative stress-related diseases. Pyrazoles have been shown to enhance the activity of antioxidant enzymes, thereby reducing lipid peroxidation and cellular damage .
Anti-inflammatory Effects
Compounds containing pyrazole structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases.
Anticancer Potential
The unique structure of this compound suggests potential anticancer activity. Pyrazoles are known to interact with various molecular targets involved in cancer progression. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in various biological contexts:
- Study on Antioxidants : A study focused on synthesizing novel pyrazole derivatives demonstrated their effectiveness as potent antioxidants and inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes . The results indicated that modifications to the pyrazole core significantly enhanced antioxidant capacity.
- Cancer Research : In a research project exploring new anticancer agents, derivatives similar to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide were tested against various cancer cell lines. The findings suggested that these compounds could inhibit tumor growth through multiple mechanisms, including cell cycle arrest and apoptosis induction.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole carboxamides are a versatile scaffold in drug discovery. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Analogues and Substituent Effects
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 482.51 g/mol . The structure incorporates a dioxidotetrahydrothiophene moiety, which is significant for its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H20F2N4O3S |
| Molecular Weight | 482.51 g/mol |
| CAS Number | 1105207-48-4 |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. It may act as an activator or inhibitor of various enzymes and receptors, influencing cellular processes through modulation of signal transduction pathways.
Potential Mechanisms Include:
- Ion Channel Modulation : Preliminary studies suggest that it may affect ion channel activity, which is crucial for numerous physiological processes.
- Enzyme Interaction : The compound could potentially influence the activity of enzymes involved in metabolic pathways.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating potential antiproliferative activity.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may have anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those similar in structure to our compound. Results indicated notable inhibition against Gram-positive and Gram-negative bacteria, with some derivatives showing zones of inhibition comparable to standard antibiotics .
Anticancer Activity
Research focusing on the cytotoxic effects of pyrazole analogs revealed that certain compounds exhibited IC50 values as low as 39.70 µM against breast cancer cell lines (MCF7). This suggests a significant potential for development into anticancer therapeutics .
Anti-inflammatory Activity
In vitro studies have demonstrated that some pyrazole derivatives can reduce inflammatory cytokine production in activated macrophages, indicating their utility in treating conditions characterized by excessive inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
